molecular formula C17H44N3NaO15P5 B1581373 [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid CAS No. 35657-77-3

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

Cat. No.: B1581373
CAS No.: 35657-77-3
M. Wt: 708.4 g/mol
InChI Key: ROABSRJCFWPDSN-UHFFFAOYSA-N
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Description

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is a useful research compound. Its molecular formula is C17H44N3NaO15P5 and its molecular weight is 708.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, hereafter referred to by its full name, is primarily targeted towards carbonate and sulfate scales . These scales are mineral deposits that form on surfaces in contact with water, and they can cause significant problems in various industrial processes, including water treatment and oilfield operations .

Mode of Action

The compound acts as a highly efficient chelating type scale inhibitor . Chelation involves the formation of multiple bonds between a molecule (the chelating agent) and a metal ion. In this case, the compound forms chelates with the metal ions present in carbonate and sulfate scales, preventing them from depositing on surfaces .

Biochemical Pathways

The chelation process can disrupt the normal biochemical pathways of the metal ions, preventing them from participating in reactions that lead to scale formation .

Pharmacokinetics

These properties suggest that the compound can be easily distributed in aqueous environments and can remain stable even at high temperatures (up to 120°C) .

Result of Action

The primary result of the compound’s action is the prevention of carbonate and sulfate scale formation . By chelating the metal ions in these scales, the compound prevents them from depositing on surfaces. This can help to maintain the efficiency of industrial processes and extend the lifespan of equipment .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. It has been noted that the compound exhibits excellent water solubility and thermal stability across a wide pH range and at high temperatures . This suggests that the compound can be effective in a variety of environments, including those with varying pH levels and temperatures .

Properties

CAS No.

35657-77-3

Molecular Formula

C17H44N3NaO15P5

Molecular Weight

708.4 g/mol

IUPAC Name

[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

InChI

InChI=1S/C17H44N3O15P5.Na/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35;/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35);

InChI Key

ROABSRJCFWPDSN-UHFFFAOYSA-N

SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na]

35657-77-3

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
Reactant of Route 6
[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

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